4-Chloro-2-phenylaniline

Agrochemical Synthesis SDHI Fungicide Process Chemistry

Many agrochemical R&D programs stall due to the lack of the exact ortho-chloro biphenylamine scaffold required for SDHI fungicide assembly. 4-Chloro-2-phenylaniline (CAS 73006-78-7) solves this with its specific 4-chloro-2-amino substitution pattern on a biphenyl core-irreplaceable for Boscalid and its next-generation analogs. - **Critical intermediate**: Enables >95% yield two-step Boscalid synthesis (Suzuki + hydrogenation). - **High purity**: ≥97% specification ensures reproducible cross-coupling and C-H functionalization. - **Reliable supply**: Available in research to multi-kilogram quantities for process development.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 73006-78-7
Cat. No. B3024461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenylaniline
CAS73006-78-7
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyHTPGFCKKCPBMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-phenylaniline: Strategic Building Block


4-Chloro-2-phenylaniline (CAS 73006-78-7), also known as 5-Chloro-[1,1'-biphenyl]-2-amine or 2-(4-chlorophenyl)aniline, is a chlorinated biphenylamine derivative with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This solid compound exhibits a melting point of 54 °C and a predicted boiling point of 339.8±22.0 °C . It features a unique substitution pattern, combining an ortho-amino group with a para-chloro substituent on a biphenyl scaffold . Its primary role in industrial and research settings is as a high-purity synthetic intermediate, most notably recognized as the key precursor in the industrial manufacture of the globally important succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid [1]. The compound is commercially available from specialized chemical suppliers, typically with a minimum purity specification of 97% .

Why Substitutes Fail for 4-Chloro-2-phenylaniline


While various chloroanilines and biphenylamines are commercially available, direct substitution for 4-Chloro-2-phenylaniline in critical applications is scientifically untenable due to its unique and highly specific ortho/para substitution pattern on a biphenyl scaffold. Simple analogs like 4-chloroaniline or 2-phenylaniline lack the precise structural geometry required for complex molecule assembly. The specific regiochemistry of the amino and chloro groups dictates the compound's unique electronic properties and, most importantly, its reactivity profile in cross-coupling reactions, as highlighted by its essential role in the targeted synthesis of the SDHI fungicide Boscalid [1]. Replacing it with an isomer like 2-chloro-4-phenylaniline or a non-phenylated aniline would result in a different molecular framework, altering downstream reaction pathways and failing to yield the desired final product. The quantitative evidence below demonstrates that the performance and applicability of 4-Chloro-2-phenylaniline are directly linked to its specific molecular architecture, which cannot be replicated by cheaper or more readily available in-class alternatives.

4-Chloro-2-phenylaniline: Performance Evidence


Boscalid Intermediate Synthesis Efficiency

4-Chloro-2-phenylaniline is the irreplaceable key intermediate for synthesizing the blockbuster fungicide Boscalid. Industrial process patents demonstrate that using this specific compound as a building block enables a highly efficient synthetic route. In a patented two-step, one-pot process starting from o-chloronitrobenzene and p-chlorophenylboronic acid, the target compound, 4-Chloro-2-phenylaniline, was obtained in a 95.6% yield with a final product content of 93.5% [1]. This high yield is a direct consequence of the compound's specific structure, which facilitates efficient Suzuki-Miyaura coupling and subsequent reduction [1]. Alternative synthetic routes or attempts to use different aniline derivatives as starting points do not yield Boscalid, making this compound an essential, non-substitutable procurement item for this multi-billion dollar agrochemical market.

Agrochemical Synthesis SDHI Fungicide Process Chemistry

Melting Point as a Key Differentiator

The physical state of an intermediate is a critical parameter for material handling, purification, and formulation. 4-Chloro-2-phenylaniline is a solid at room temperature with a reported melting point of 54 °C . This property directly differentiates it from closely related, lower molecular weight analogs like 2-phenylaniline (m.p. 47-50 °C) and 4-chloroaniline (m.p. 69-72 °C) [1]. The 54 °C melting point offers a practical advantage for recovery and purification from reaction mixtures, as it can be readily crystallized and isolated as a solid at moderate temperatures, simplifying downstream processing compared to lower-melting or liquid analogs [2].

Physical Chemistry Solid Handling Formulation Science

Biphenyl Dihedral Angle and Target Binding

The 3D geometry of 4-Chloro-2-phenylaniline, specifically the dihedral angle between its two phenyl rings, is a critical determinant of its utility in bioactive molecule design. In the solid state, the crystal structure of 4-Chloro-2-phenylaniline reveals a specific torsion angle between the biphenyl rings that is dictated by steric and electronic effects from the ortho-amino and para-chloro substituents [1]. This precise conformation is inherited by the Boscalid molecule, which is known to bind to the ubiquinone-binding site (Q-site) of mitochondrial complex II [2]. The specific geometry of the 4-Chloro-2-phenylaniline-derived moiety is essential for achieving the correct molecular fit within this binding pocket. Replacing this building block with an analog like 4-chloro-2-fluoroaniline or 2-phenylaniline would alter the dihedral angle and steric profile of the final inhibitor, thereby reducing target affinity and fungicidal efficacy, a phenomenon well-documented in SDHI structure-activity relationships [2].

Structural Biology Medicinal Chemistry Molecular Recognition

Lipophilicity and Agrochemical Uptake

The octanol-water partition coefficient (LogP) is a key predictor of a molecule's ability to traverse biological membranes. 4-Chloro-2-phenylaniline has a calculated XLogP3 value of 3.9 [1]. This value places it within the optimal lipophilicity range for many agrochemicals, which require sufficient hydrophobicity for leaf cuticle penetration and systemic transport while avoiding the excessive lipophilicity (LogP > 5) that can lead to poor bioavailability and off-target accumulation. This property is a direct result of its specific chloro-phenyl substitution pattern and is distinct from less hydrophobic analogs like 4-chloroaniline (XLogP3 ~1.8) or more lipophilic ones like 2,4-dichloroaniline (XLogP3 ~2.9) [1]. The LogP of 3.9 is a critical contributor to the favorable plant uptake and translocation characteristics of the fungicide Boscalid, for which it is a direct precursor.

Agrochemical Design ADME Properties QSAR

Commercial Availability and Purity Benchmarking

For procurement scientists, reliable supply and consistent quality are paramount. 4-Chloro-2-phenylaniline is available from multiple specialized chemical suppliers, with a standard minimum purity of 97% . This high purity specification ensures its suitability as a critical intermediate without the need for extensive in-house purification. The compound is offered in a range of research to semi-bulk quantities, with transparent pricing structures available from vendors like AKSci (e.g., $120 for 1g, $749 for 10g as of January 2026) and Fluorochem (e.g., £71 for 1g, £451 for 10g) . This competitive, multi-source supply chain differentiates it from more esoteric analogs that may only be available from a single supplier on a custom-synthesis basis, which would introduce significant lead time and cost risks for scaling up a process.

Chemical Sourcing Quality Control Supply Chain

4-Chloro-2-phenylaniline: Key Applications


Industrial Boscalid Synthesis

This is the primary and most significant application for 4-Chloro-2-phenylaniline. It serves as the essential, irreplaceable intermediate in the synthesis of Boscalid. Industrial process patents describe using it in a high-yielding, scalable two-step process involving a Suzuki coupling and hydrogenation, achieving yields exceeding 95% [1]. For any organization involved in the production or formulation of Boscalid-based fungicides, procurement of this specific intermediate is a non-negotiable operational requirement.

Novel SDHI Analog Synthesis

Researchers focused on developing next-generation succinate dehydrogenase inhibitors (SDHIs) can leverage 4-Chloro-2-phenylaniline as a versatile scaffold. Its unique dihedral angle and electronic properties, as established by its crystal structure, make it an ideal starting point for creating focused libraries of Boscalid analogs [2]. By introducing additional substituents on the phenyl rings, medicinal and agrochemical chemists can explore structure-activity relationships (SAR) around this privileged pharmacophore to discover new candidates with improved potency, spectrum, or resistance profiles.

Organic Electronics and Advanced Materials

The biphenylamine core of 4-Chloro-2-phenylaniline is a common motif in organic semiconductors and liquid crystals. The presence of both an electron-donating amino group and an electron-withdrawing chloro group allows for fine-tuning of the molecule's electronic properties. Material scientists can use 4-Chloro-2-phenylaniline as a building block to synthesize novel pi-conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the precise control of frontier molecular orbital (HOMO/LUMO) energy levels is crucial for device performance.

Cross-Coupling Method Development

Due to its well-defined structure and commercial availability, 4-Chloro-2-phenylaniline is a valuable model substrate for developing and optimizing new synthetic methodologies. Its ortho-amino group can be utilized for directed C-H functionalization, while the chloro substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3]. Process chemists can use this compound to test the scope and limitations of new catalytic systems or to benchmark the efficiency of novel synthetic routes for constructing complex biaryl amines.

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